molecular formula C21H21BrN2O2 B2420910 4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1788530-33-5

4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2420910
CAS No.: 1788530-33-5
M. Wt: 413.315
InChI Key: VNNPCOZRUCWPMH-UHFFFAOYSA-N
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Description

4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a piperidine ring substituted with a 2-bromobenzoyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-bromobenzoyl chloride with piperidine under basic conditions to form the 2-bromobenzoyl piperidine intermediate. This intermediate is then reacted with 4-(hydroxymethyl)benzonitrile in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(((1-(2-Chlorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
  • 4-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
  • 4-(((1-(2-Methylbenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Uniqueness

4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs .

Properties

IUPAC Name

4-[[1-(2-bromobenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c22-20-4-2-1-3-19(20)21(25)24-11-9-18(10-12-24)15-26-14-17-7-5-16(13-23)6-8-17/h1-8,18H,9-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNPCOZRUCWPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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